Loxtidine

描述

Lavoltidine has been used in trials studying the diagnostic of Reflux, Gastroesophageal and Gastroesophageal Reflux Disease.

LAVOLTIDINE is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source; RN given refers to parenet cpd

属性

IUPAC Name |

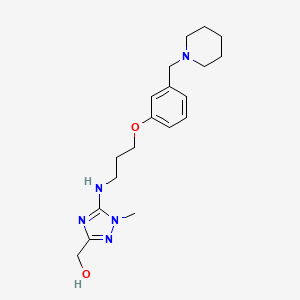

[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLNPNNUIJHJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86160-82-9 (hemisuccinate[1:1]) | |

| Record name | Lavoltidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020785 | |

| Record name | Loxtidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76956-02-0 | |

| Record name | Loxtidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76956-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavoltidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavoltidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loxtidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVOLTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16K5179V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loxtidine's Mechanism of Action on Parietal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Loxtidine and Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining and plays a crucial role in digestion and defense against pathogens. The secretion of gastric acid is a complex process regulated by neural, hormonal, and paracrine signals. One of the principal stimulants of acid secretion is histamine, which is released from enterochromaffin-like (ECL) cells and acts on histamine H2 receptors on the basolateral membrane of parietal cells.

This compound is a member of the H2 receptor antagonist class of drugs, which were cornerstone therapies for acid-peptic disorders. Unlike some other H2 receptor antagonists that exhibit competitive antagonism, this compound has been described as a long-acting and insurmountable antagonist, suggesting a prolonged and robust inhibition of gastric acid secretion.[1] This property was associated with persistent achlorhydria.[1]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the blockade of the histamine H2 receptor on parietal cells. This action disrupts the normal signaling cascade that leads to gastric acid secretion.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the stimulatory G-protein, Gs. This initiates a signaling cascade that culminates in the activation of the H+/K+ ATPase (proton pump), the final step in acid secretion.

The key steps in this pathway are:

-

Histamine Binding: Histamine released from ECL cells binds to the H2 receptor on the parietal cell membrane.

-

G-Protein Activation: This binding event induces a conformational change in the H2 receptor, leading to the activation of the associated Gs protein. The Gs alpha subunit (Gαs) dissociates from the beta-gamma subunits (Gβγ) and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation Events: PKA phosphorylates various downstream protein targets, including cytoskeletal proteins and the H+/K+ ATPase itself.

-

Proton Pump Translocation and Activation: These phosphorylation events are believed to facilitate the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane of the parietal cell and increase the pump's activity.

-

Acid Secretion: The activated H+/K+ ATPase pumps hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the secretion of hydrochloric acid.

This compound's Point of Intervention

This compound, as an H2 receptor antagonist, competitively and insurmountably binds to the histamine H2 receptor. This binding prevents histamine from activating the receptor, thereby interrupting the signaling cascade at its initial step. The consequences of this blockade are:

-

Inhibition of Gs Protein Activation: Without histamine binding, the H2 receptor does not activate the Gs protein.

-

Suppression of Adenylyl Cyclase Activity: Consequently, adenylyl cyclase remains inactive, and the production of cAMP is significantly reduced.

-

Decreased PKA Activation: The lower levels of cAMP lead to a decrease in PKA activity.

-

Reduced Proton Pump Activity: With diminished PKA-mediated phosphorylation, the translocation and activation of the H+/K+ ATPase are inhibited.

-

Inhibition of Gastric Acid Secretion: The overall result is a potent and sustained reduction in the secretion of gastric acid.

Quantitative Data

| Parameter | Cimetidine | Ranitidine | Famotidine | Tiotidine | This compound |

| Binding Affinity (Ki) | ~0.1 - 1 µM | ~10 - 100 nM | ~1 - 10 nM | ~40 nM | Not Available |

| IC50 (Adenylyl Cyclase) | µM range | nM range | nM range | Not Available | Not Available |

| IC50 (Acid Secretion) | ~1 µM | ~0.1 µM | ~10 nM | Not Available | Not Available |

Note: The provided values are approximate and can vary depending on the experimental system (e.g., cell type, tissue origin, radioligand used).

In human studies, oral doses of 20, 40, and 80 mg of this compound were shown to reduce nocturnal acid secretion by 91%, 97%, and 95%, respectively.[2]

Experimental Protocols

The characterization of H2 receptor antagonists like this compound involves a series of in vitro experiments to determine their binding affinity, their effect on the downstream signaling pathway, and their functional impact on acid secretion.

Radioligand Binding Assay for H2 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for the H2 receptor.

-

Objective: To measure the displacement of a radiolabeled H2 receptor antagonist by the test compound (this compound).

-

Materials:

-

Parietal cell membrane preparation (or cells expressing the H2 receptor).

-

Radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the parietal cell membranes with a fixed concentration of the radiolabeled antagonist in the presence of increasing concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to inhibit histamine-stimulated adenylyl cyclase activity.

-

Objective: To determine the IC50 value of this compound for the inhibition of adenylyl cyclase.

-

Materials:

-

Parietal cell membrane preparation.

-

Histamine.

-

Test compound (this compound) at various concentrations.

-

ATP (substrate for adenylyl cyclase).

-

[α-32P]ATP (tracer).

-

Assay buffer containing Mg2+ (a cofactor for adenylyl cyclase).

-

Stopping solution (e.g., containing unlabeled cAMP and ATP).

-

Chromatography columns (e.g., Dowex and alumina) to separate [32P]cAMP from [α-32P]ATP.

-

-

Procedure:

-

Pre-incubate the parietal cell membranes with various concentrations of the test compound.

-

Initiate the reaction by adding a mixture of ATP, [α-32P]ATP, and histamine.

-

Incubate for a defined period (e.g., 10-15 minutes at 30°C).

-

Stop the reaction by adding the stopping solution.

-

Separate the produced [32P]cAMP from the unreacted [α-32P]ATP using sequential column chromatography.

-

Quantify the amount of [32P]cAMP produced using a scintillation counter.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of histamine-stimulated adenylyl cyclase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Measurement of Gastric Acid Secretion (Aminopyrine Uptake Assay)

This is a functional assay that measures the effect of a compound on acid secretion in isolated parietal cells. The accumulation of the weak base [14C]-aminopyrine is used as an index of acid production.

-

Objective: To determine the IC50 value of this compound for the inhibition of histamine-stimulated acid secretion.

-

Materials:

-

Isolated parietal cells.

-

Histamine.

-

Test compound (this compound) at various concentrations.

-

[14C]-aminopyrine.

-

Incubation medium (e.g., Hanks' Balanced Salt Solution).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Pre-incubate the isolated parietal cells with various concentrations of the test compound.

-

Add histamine and [14C]-aminopyrine to the cell suspension.

-

Incubate for a specific time (e.g., 30-60 minutes at 37°C) to allow for acid secretion and aminopyrine accumulation.

-

Separate the cells from the incubation medium by centrifugation.

-

Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

-

-

Data Analysis: The aminopyrine accumulation ratio (intracellular/extracellular concentration) is calculated. The percentage of inhibition of histamine-stimulated aminopyrine uptake is plotted against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Histamine-Stimulated Acid Secretion

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the point of this compound intervention.

Experimental Workflow for Determining this compound's H2 Receptor Affinity

Caption: Workflow for a radioligand binding assay to determine the H2 receptor affinity of this compound.

Logical Relationship of this compound's Action

References

- 1. Evaluation of the trophic effect of longterm treatment with the histamine H2 receptor antagonist this compound on rat oxyntic mucosa by differential counting of dispersed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a new histamine H2-receptor antagonist, on 24-hour gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Loxtidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxtidine, a potent and selective histamine H₂-receptor antagonist, has been a subject of interest in medicinal chemistry due to its therapeutic potential in managing conditions associated with gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its synthesis pathway. The synthesis is presented as a convergent process, involving the preparation of two key intermediates: a substituted triazole core and a phenoxypropylamine side chain, which are subsequently coupled to yield the final active pharmaceutical ingredient. This document furnishes detailed experimental protocols for the key synthetic steps, quantitative data, and visual representations of the synthetic workflow to facilitate a thorough understanding for researchers and professionals in drug development.

Chemical Structure of this compound

This compound is chemically described as [1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol. Its molecular structure integrates a 1-methyl-1,2,4-triazole ring substituted at the 3-position with a hydroxymethyl group and at the 5-position with a complex side chain. This side chain is characterized by a propylamino linker connected to a phenoxy group, which in turn is substituted at the meta-position with a piperidin-1-ylmethyl group.

Molecular Formula: C₁₉H₂₉N₅O₂

Key Structural Features:

-

1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms and two carbon atoms, which is a common scaffold in many pharmaceutical compounds.

-

Hydroxymethyl Group: A primary alcohol functionality at the 3-position of the triazole ring.

-

Propylamino Linker: A three-carbon aliphatic chain with a secondary amine connecting the triazole core to the phenoxy side chain.

-

Phenoxy Ring: An aromatic ether linkage.

-

Piperidin-1-ylmethyl Group: A piperidine ring attached to the phenoxy group via a methylene bridge.

Synthesis Pathway of this compound

The synthesis of this compound is efficiently achieved through a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, the triazole core and the side chain, which are then coupled in the final stages of the synthesis.

Overall Synthetic Scheme:

Loxtidine: An In-depth Technical Guide to a Selective Histamine H2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxtidine (also known as Lavoltidine, development code AH-23,844) is a highly potent and selective histamine H2 receptor antagonist.[1][2] Developed by Glaxo Wellcome (now GlaxoSmithKline), it demonstrated powerful and long-lasting inhibition of gastric acid secretion.[3][4] Unlike other H2 receptor antagonists such as cimetidine and ranitidine which are competitive antagonists, this compound is characterized as an insurmountable or irreversible antagonist.[5][6] Its development was halted due to findings from long-term rodent studies where it was associated with the development of gastric carcinoid tumors, a consequence of profound and persistent achlorhydria leading to hypergastrinemia.[6][7] Despite its discontinuation for clinical use, this compound remains a valuable tool in pharmacological research for studying the sustained effects of H2 receptor blockade.

Chemical and Physical Properties

This compound is a triazole derivative with a distinct chemical structure that contributes to its high affinity and insurmountable antagonism at the H2 receptor.[2]

| Property | Value |

| IUPAC Name | [1-methyl-5-[[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]amino]-1H-1,2,4-triazol-3-yl]methanol[2] |

| Synonyms | Lavoltidine, AH-23,844[1] |

| CAS Number | 76956-02-0[2] |

| Molecular Formula | C₁₉H₂₉N₅O₂[2] |

| Molecular Weight | 359.5 g/mol [2] |

Mechanism of Action

This compound exerts its pharmacological effect by selectively targeting and blocking the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[8] These receptors are a critical component in the stimulation of gastric acid secretion.

-

H2 Receptor Activation: Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors. This binding activates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates cellular substrates that ultimately drive the H+/K+ ATPase (proton pump) to secrete hydrogen ions into the gastric lumen.[9][10]

-

Antagonism by this compound: this compound binds to the H2 receptor, preventing histamine from binding and initiating the signaling cascade.[11] Its antagonism is described as "insurmountable," meaning that even with increasing concentrations of the agonist (histamine), the maximal response cannot be restored.[6] This suggests a mechanism that may involve very slow dissociation from the receptor or a covalent interaction, leading to a prolonged duration of action.[5] This long-lasting effect results in potent and sustained suppression of both basal and meal-stimulated gastric acid secretion.[6][8]

Signaling Pathways

The primary signaling pathway modulated by this compound is the canonical Gs-cAMP pathway initiated by histamine H2 receptor activation. Some G protein-coupled receptors, including the H2 receptor, have also been shown to activate alternative pathways, such as the MAPK/ERK pathway.[12]

Caption: Histamine H2 receptor signaling pathway and this compound's point of inhibition.

Pharmacodynamic and Preclinical Data

This compound is characterized by its potent and long-acting inhibition of gastric acid secretion. Studies in healthy volunteers demonstrated that single evening doses could significantly reduce nocturnal acid secretion and increase intragastric pH for a prolonged period.[4]

| Parameter | Organism/System | Value/Observation | Reference |

| Nocturnal Acid Secretion Inhibition | Human Volunteers | 91% (20 mg), 97% (40 mg), 95% (80 mg) | [4] |

| Median 24-hour Intragastric pH | Human Volunteers | Increased from 1.6 (control) to 5.4 (40 mg) and 5.5 (80 mg) | [4] |

| Antagonist Type | Rat Perfused Stomach | Unsurmountable | [6] |

| Long-term Effect (116 weeks) | Rat | Development of gastric carcinoid tumors | [7] |

| Effect on ECL Cells | Rat | Increased ECL cell density | [13] |

| Gastrin Levels | Rat | Induced marked and sustained hypergastrinemia | [13][14] |

Experimental Protocols

The characterization of a selective H2 receptor antagonist like this compound involves a combination of binding and functional assays.

Protocol 1: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Radioligand: [³H]-Tiotidine (a potent H2 antagonist).[15][16]

-

Membrane Preparation: Cell membranes from cells expressing histamine H2 receptors (e.g., H2R-transfected HEK293 cells or guinea pig cerebral cortex).[15]

-

Buffers: Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[15]

-

Competitors: Unlabeled tiotidine (for non-specific binding), this compound (test compound).

-

Equipment: Glass fiber filters, filtration manifold, liquid scintillation counter.[15]

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing H2 receptors via homogenization and differential centrifugation. Determine protein concentration.[16]

-

Assay Setup: In triplicate, prepare assay tubes:

-

Incubation: Incubate tubes to allow the binding to reach equilibrium (e.g., 40-60 minutes at 4°C or room temperature).[15][17]

-

Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters. Wash filters with ice-cold Wash Buffer to remove unbound radioligand.[16]

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.[16]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-Tiotidine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of this compound to inhibit the histamine-induced increase in intracellular cAMP, providing a functional measure of its antagonist activity.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

-

Cell Line: A cell line stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293).[18]

-

Agonist: Histamine or a specific H2 agonist like amthamine.[18]

-

Antagonist: this compound.

-

Reagents: Assay buffer, phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[17][19]

-

Detection Kit: A kit to measure cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[20]

Methodology:

-

Cell Preparation: Culture H2R-expressing cells and seed them into 96- or 384-well plates. Allow cells to adhere overnight.[20]

-

Antagonist Pre-incubation: Remove culture medium and add assay buffer containing varying concentrations of this compound (or buffer for control wells). Incubate for 15-30 minutes.[19]

-

Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration giving 80% of the maximal response) to the wells. Include "basal" (buffer only) and "agonist-only" controls. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[18][19]

-

Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.[19]

-

Data Analysis:

-

Normalize the data, setting the basal cAMP level as 100% inhibition and the histamine-only response as 0% inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental workflow for a cAMP functional antagonism assay.

Clinical Development and Discontinuation

This compound (as lavoltidine) underwent clinical trials for gastroesophageal reflux disease (GERD).[2][21] The data from these trials highlighted its rapid onset of action, high potency, and prolonged effect.[21] However, long-term carcinogenicity studies in rats revealed the development of gastric carcinoid tumors.[7] This was not attributed to direct carcinogenicity but rather to the physiological consequences of long-lasting and profound acid suppression (achlorhydria).[6][7] The resulting elevated gastrin levels (hypergastrinemia) were shown to have a trophic, or growth-promoting, effect on enterochromaffin-like (ECL) cells, leading to hyperplasia and eventually tumor formation.[14][22] These safety concerns led to the discontinuation of its clinical development.

Conclusion

This compound stands as a significant molecule in the study of histamine H2 receptor pharmacology. It is a highly potent, selective, and insurmountable antagonist that demonstrated superior acid suppression compared to its competitive counterparts. While its clinical potential was unrealized due to safety concerns related to gastric carcinoid tumors in preclinical models, these findings themselves provided crucial insights into the long-term physiological consequences of sustained achlorhydria. This compound continues to serve as an important reference compound and research tool for scientists in the fields of gastroenterology, pharmacology, and drug development.

References

- 1. Lavoltidine - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H29N5O2 | CID 55473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of this compound, a new histamine H2-receptor antagonist, on 24-hour gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by this compound, an insurmountable histamine H2-receptor blocking drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gut.bmj.com [gut.bmj.com]

- 8. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 13. Effects on the rat oxyntic mucosa of the histamine2-antagonist this compound and the H+, K(+)-ATPase inhibitor omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the trophic effect of longterm treatment with the histamine H2 receptor antagonist this compound on rat oxyntic mucosa by differential counting of dispersed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Evaluation of the trophic effect of longterm treatment with the histamine H2 receptor antagonist this compound on rat oxyntic mucosa by differential counting of dispersed cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Loxtidine (AH-23844): A Technical Deep Dive into a Potent H2-Receptor Antagonist

Ware, UK - Loxtidine (AH-23844), a once-promising and highly potent histamine H2-receptor antagonist, emerged from the laboratories of Glaxo (now GSK) as a potential breakthrough in the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. Its development, however, was ultimately halted due to unforeseen safety concerns in preclinical toxicology studies, specifically the emergence of gastric carcinoid tumors in rats subjected to long-term treatment. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, detailing its pharmacological properties, the experimental methodologies used in its evaluation, and the pivotal findings that shaped its history.

Discovery and Chemical Synthesis

While the specific details of the initial synthesis of this compound (1-methyl-5-[3-[3-[(1-piperidinyl) methyl] phenoxy] propyl] amino-1H-1,2,4-triazole-3-methanol) are not extensively documented in publicly available literature, its chemical structure places it within the class of H2-receptor antagonists that feature a substituted heterocyclic ring, a flexible side chain, and a polar tail group. The development of such compounds followed the pioneering work of Sir James Black on cimetidine, which established the therapeutic potential of blocking histamine's action at the H2 receptors in parietal cells to reduce gastric acid secretion.

Preclinical Pharmacology: A Potent and Insurmountable Antagonist

This compound distinguished itself from earlier H2-receptor antagonists through its high potency and, most notably, its "insurmountable" antagonism. Unlike competitive antagonists like cimetidine and ranitidine, which can be overcome by increasing concentrations of the agonist (histamine), this compound's inhibitory effect could not be reversed in the same manner, suggesting a different and more tenacious mode of interaction with the H2 receptor.[1][2] This property was associated with a prolonged duration of action.[2]

In Vitro and In Vivo Potency

Table 1: Preclinical Efficacy of this compound on Gastric Acid Secretion

| Species | Model | Effect | Reference |

| Rat | Perfused stomach and isolated gastric mucosa | Insurmountable inhibition of histamine-induced acid secretion | [1] |

| Rat | In vivo | Potent and long-acting inhibition of gastric acid secretion | [3] |

Mechanism of Action and Signaling Pathway

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets that ultimately result in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of parietal cells, leading to gastric acid secretion. This compound, by blocking the H2 receptor, interrupts this signaling cascade.

Clinical Development and Efficacy in Humans

Clinical studies in healthy volunteers demonstrated this compound's potent and long-lasting inhibitory effects on gastric acid secretion.

Table 2: Effect of Evening Doses of this compound on Nocturnal Gastric Acid Secretion in Healthy Volunteers [4]

| This compound Dose | Reduction in Nocturnal Acid Secretion | Reduction in Nocturnal Pepsin Secretion |

| 20 mg | 91% | 86% |

| 40 mg | 97% | 89% |

| 80 mg | 95% | 90% |

A 40 mg twice-daily dose of this compound was found to render the gastric contents virtually anacid throughout a 24-hour period.[4] These powerful gastric inhibitory effects positioned this compound as a potentially highly effective treatment for peptic diseases.[4]

The Turning Point: Carcinogenicity Findings

The development of this compound was ultimately halted due to findings from a life-span carcinogenicity study in rats.[1] The oral administration of this compound for 116 weeks resulted in the late formation of carcinoid tumors in the gastric fundus.[1]

Table 3: this compound Carcinogenicity Study in Rats [1]

| Parameter | Details |

| Species | Rat |

| Doses | 50, 185, or 685 mg/kg/day |

| Duration | 116 weeks |

| Key Finding | Late formation of carcinoid tumors of the gastric fundus |

| Onset of First Tumor | After 712 days of treatment |

| Dose-Response | No clear dose-related response in tumor incidence |

| Sex Difference | 27 females and 7 males affected |

| Control Group | No gastric tumors in 228 control animals |

It was suggested that the tumors were not a result of direct carcinogenicity of this compound but rather a consequence of the prolonged and profound achlorhydria (absence of stomach acid) induced by its potent and insurmountable H2-receptor blockade.[1] This sustained achlorhydria is thought to lead to hypergastrinemia, which in turn causes hyperplasia of enterochromaffin-like (ECL) cells, a precursor to carcinoid tumors.[3][5]

Experimental Protocols

In Vivo Gastric Acid Secretion in the Perfused Rat Stomach

This protocol, as described in studies of H2-receptor antagonists, is used to assess the direct effect of compounds on gastric acid secretion.

-

Animal Preparation: Rats are anesthetized.

-

Surgical Procedure: The stomach is surgically isolated and perfused with a saline solution through the aorta, with the perfusate collected via a cannula in the portal vein. A separate cannula is placed in the esophagus and duodenum to perfuse the gastric lumen.

-

Stimulation and Inhibition: Gastric acid secretion is stimulated by continuous infusion of histamine. The test compound (this compound or a comparator like ranitidine) is then added to the arterial perfusate.

-

Measurement: The pH of the luminal perfusate is continuously monitored, and the acid output is determined by titration.[1]

In Vitro Isolated Gastric Mucosa Preparation

This method allows for the study of the effects of drugs on gastric acid secretion in a controlled environment, free from systemic influences.

-

Tissue Preparation: A section of the gastric mucosa from a rat is dissected and mounted in an Ussing chamber, separating the mucosal and serosal sides.

-

Incubation: Both sides of the mucosa are bathed in a nutrient solution and gassed with 95% O2 and 5% CO2.

-

Stimulation and Inhibition: Histamine is added to the serosal side to stimulate acid secretion. The test compound is then added to the serosal side.

-

Measurement: Acid secretion into the mucosal solution is measured by pH-stat titration.[1]

Long-Term Carcinogenicity Study in Rats

These studies are designed to assess the carcinogenic potential of a drug over the lifespan of the animal.

-

Animal Selection: A large cohort of rats (e.g., 378 in the this compound study) and a control group (e.g., 228) are used.[1]

-

Dosing: The drug is administered orally at multiple dose levels (e.g., 50, 185, and 685 mg/kg/day for this compound) for a significant portion of the animal's lifespan (e.g., 116 weeks).[1]

-

Monitoring: Animals are monitored for clinical signs of toxicity and tumor development.

-

Pathology: At the end of the study, a full histopathological examination of all organs is performed to identify any neoplastic changes.

Conclusion

The story of this compound (AH-23844) serves as a critical case study in drug development. While it demonstrated exceptional potency and a prolonged duration of action that could have offered significant therapeutic advantages, the unforeseen long-term toxicological findings in preclinical studies ultimately led to the cessation of its development. The link between profound, long-term acid suppression and the development of gastric carcinoid tumors in rats highlighted a potential risk associated with this class of drugs and influenced the safety assessment of subsequent gastric acid suppressants. The journey of this compound underscores the rigorous and often unpredictable nature of pharmaceutical research and development, where promising efficacy must always be balanced with a thorough understanding of long-term safety.

References

- 1. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by this compound, an insurmountable histamine H2-receptor blocking drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the trophic effect of longterm treatment with the histamine H2 receptor antagonist this compound on rat oxyntic mucosa by differential counting of dispersed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a new histamine H2-receptor antagonist, on 24-hour gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects on the rat oxyntic mucosa of the histamine2-antagonist this compound and the H+, K(+)-ATPase inhibitor omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Loxtidine in Gastric Acid Secretion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and long-acting histamine H2-receptor antagonist that has demonstrated significant inhibitory effects on gastric acid secretion.[1] As a member of the H2-receptor antagonist class of drugs, this compound exerts its pharmacological action by selectively and insurmountably blocking the histamine H2 receptors on gastric parietal cells.[2] This action disrupts the signaling pathway responsible for histamine-stimulated acid secretion, a key physiological process in the stomach. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its impact on gastric acid secretion. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine signals. The primary secretagogues are acetylcholine, gastrin, and histamine.[3] Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the basolateral membrane of parietal cells. This binding activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane of the parietal cell. This proton pump is responsible for the final step of acid secretion, exchanging potassium ions for hydrogen ions against a concentration gradient.[3]

This compound functions as an insurmountable antagonist at the histamine H2 receptor.[2] Unlike competitive antagonists which can be overcome by increasing concentrations of the agonist (histamine), an insurmountable antagonist produces a blockade that cannot be reversed by the agonist. This results in a profound and sustained suppression of histamine-stimulated gastric acid secretion.

Figure 1: Signaling pathway of histamine-stimulated gastric acid secretion and the site of action of this compound.

Quantitative Pharmacodynamic Data

The effects of this compound on gastric acid and pepsin secretion have been quantified in clinical studies. The following tables summarize the key findings.

| Parameter | This compound 20 mg | This compound 40 mg | This compound 80 mg | Placebo |

| Reduction in Nocturnal Acid Secretion (%) | 91 | 97 | 95 | - |

| Reduction in Nocturnal Pepsin Secretion (%) | 86 | 89 | 90 | - |

| Median 24-hour Intragastric pH | 4.1 | 5.4 | 5.5 | 1.6 |

| Table 1: Effect of evening doses of this compound on nocturnal gastric secretion and 24-hour intragastric pH in healthy volunteers.[1] |

| Parameter | This compound (40 mg twice daily) |

| Effect on 24-hour Gastric Acidity | Rendered gastric contents virtually anacid throughout the 24-hour study period.[1] |

| Table 2: Effect of twice-daily this compound on 24-hour gastric acidity.[1] |

Due to its classification as an insurmountable antagonist, traditional Ki or IC50 values from competitive binding assays are not fully representative of its potent and long-lasting effect. The characterization of its insurmountable nature is derived from functional assays demonstrating a depression of the maximal response to histamine that cannot be overcome by increasing histamine concentrations.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of H2-receptor antagonists like this compound.

In Vivo Evaluation: Perfused Rat Stomach Model

This model allows for the continuous measurement of gastric acid secretion in an anesthetized rat.

Objective: To assess the in vivo antisecretory activity of a test compound.

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthetic

-

Perfusion pump

-

pH electrode and meter

-

Physiological saline solution (0.9% NaCl)

-

Stimulant (e.g., histamine)

-

Test compound (e.g., this compound)

Procedure:

-

Anesthetize the rat with urethane.

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pylorus and insert a cannula into the forestomach, securing it with a ligature around the esophagus.

-

Perfuse the stomach with physiological saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.

-

Collect the perfusate from a cannula inserted through the pyloric sphincter.

-

Continuously monitor the pH of the collected perfusate.

-

After a baseline period of stable acid secretion, administer a stimulant (e.g., histamine) intravenously to induce a sustained level of acid secretion.

-

Once a stable stimulated secretion is achieved, administer the test compound (this compound) intravenously or intraduodenally.

-

Continue to monitor and record the pH of the perfusate to determine the extent and duration of inhibition of gastric acid secretion.

References

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by this compound, an insurmountable histamine H2-receptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

Loxtidine and Lavoltidine: A Comparative Analysis of a Potent H2-Receptor Antagonist

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive comparison of Loxtidine and Lavoltidine, two names for the same chemical entity, a potent and selective histamine H2-receptor antagonist. Initially developed for the treatment of gastroesophageal reflux disease (GERD), its clinical advancement was halted due to findings of gastric carcinoid tumors in rodent studies. This document details the compound's mechanism of action, available pharmacokinetic data, and the toxicological findings that led to its discontinuation. Furthermore, it outlines typical experimental protocols relevant to the study of H2-receptor antagonists and visualizes key signaling pathways and experimental workflows.

Introduction

This compound, later known as Lavoltidine, emerged as a highly potent and selective antagonist of the histamine H2 receptor.[1] Histamine H2 receptors, primarily located on the basolateral membrane of gastric parietal cells, play a crucial role in the stimulation of gastric acid secretion.[2] By blocking these receptors, H2-receptor antagonists effectively reduce gastric acid production, a therapeutic approach widely used in the management of conditions such as peptic ulcers and GERD.[3] this compound demonstrated a rapid onset of action, high potency, and a prolonged duration of effect.[4] However, its development by Glaxo Wellcome (now GlaxoSmithKline) was terminated following long-term carcinogenicity studies in rodents which revealed the development of gastric carcinoid tumors.[1][5] This guide aims to provide a detailed technical overview of this compound/Lavoltidine, focusing on its pharmacological profile and the key differences in its action compared to other H2-receptor antagonists.

Chemical and Physical Properties

This compound and Lavoltidine are synonymous, referring to the same chemical compound.

| Property | Value |

| IUPAC Name | [1-methyl-5-[[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]amino]-1H-1,2,4-triazol-3-yl]methanol |

| Molecular Formula | C19H29N5O2 |

| Molar Mass | 359.47 g/mol |

| CAS Number | 76956-02-0 |

Mechanism of Action

This compound functions as a histamine H2-receptor antagonist.[1] Unlike other H2-receptor antagonists such as ranitidine and famotidine which act as competitive and surmountable antagonists, this compound was found to be an unsurmountable antagonist .[6][7] This means that at sufficient concentrations, its inhibitory effect on gastric acid secretion could not be overcome by increasing concentrations of histamine.[6] This property likely contributed to its potent and long-lasting effect, leading to prolonged periods of achlorhydria (absence of gastric acid).[5][6]

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the secretion of gastric acid.[8][9] this compound, by blocking the H2 receptor, inhibits this signaling cascade.

Figure 1: Histamine H2 Receptor Signaling Pathway and Site of this compound Action.

Pharmacological Data

Pharmacokinetics

A study utilizing hepatocytes provided comparative in vitro and in vivo pharmacokinetic parameters for this compound across different species.[10]

Table 1: Comparative Pharmacokinetic Parameters of this compound [10]

| Parameter | Rat | Dog | Human |

| Predicted In Vitro Intrinsic Clearance (ml/min/kg) | 51.4 ± 12.4 | 8.0 ± 0.8 | 1.0 ± 0.6 |

| Predicted In Vivo Hepatic Clearance (ml/min/kg) | 24.5 | 3.1 | 0.2 |

| Determined In Vivo Hepatic Clearance (ml/min/kg) | 26.6 | 6.6 | 0.4 |

| Determined In Vivo Intrinsic Clearance (ml/min/kg) | 58.5 | 18.6 | 2.0 |

Toxicological Profile: Carcinogenicity

The development of this compound was halted due to the observation of gastric carcinoid tumors in long-term (116 weeks) studies in rats.[5] These tumors were observed at all tested doses (50, 185, and 685 mg/kg/day).[5] The prevailing hypothesis is that the carcinogenicity was not a direct effect of the compound but rather a consequence of the profound and prolonged achlorhydria induced by its unsurmountable H2-receptor antagonism.[5][6] Chronic achlorhydria leads to hypergastrinemia, which is a known stimulus for the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa, eventually leading to the formation of carcinoid tumors in rats.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in published literature. However, standard methodologies for evaluating H2-receptor antagonists are well-established.

In Vitro H2-Receptor Binding Assay

A common method to determine the binding affinity of a compound to the H2 receptor is a competitive radioligand binding assay.

Figure 2: General Workflow for an In Vitro H2-Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H2 receptor are isolated.[9]

-

Incubation: Membranes are incubated with a constant concentration of a radiolabeled H2-receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the test compound (this compound).[9]

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound radioligand.[9]

-

Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.[9]

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated.

In Vivo Measurement of Gastric Acid Secretion

Animal models are used to assess the in vivo efficacy of H2-receptor antagonists. The conscious fistula dog model is a common example.

Methodology:

-

Animal Model: Dogs are surgically prepared with a gastric fistula, allowing for the collection of gastric secretions.

-

Stimulation: Gastric acid secretion is stimulated using a continuous intravenous infusion of histamine.[11]

-

Drug Administration: this compound is administered, typically orally or intravenously.

-

Sample Collection: Gastric juice is collected at regular intervals.

-

Analysis: The volume and acidity of the gastric juice are measured to determine the rate of acid secretion.[12] The inhibitory effect of this compound is then calculated.

Clinical Development and Discontinuation

This compound (as Lavoltidine, AH234844) underwent Phase I and II clinical trials.[13] A Phase II study (NCT00405119) was designed to compare its effectiveness against esomeprazole and ranitidine in patients with GERD.[14] However, the results of these trials are not publicly available. The discovery of gastric carcinoid tumors in long-term rodent studies led to the discontinuation of its development.[1][4]

Conclusion

This compound, also known as Lavoltidine, is a potent, unsurmountable histamine H2-receptor antagonist. While it showed promise as a highly effective inhibitor of gastric acid secretion, its unique pharmacological profile, leading to prolonged achlorhydria, was linked to the development of gastric carcinoid tumors in rodents. This critical toxicological finding ultimately led to the cessation of its clinical development. The story of this compound serves as an important case study in drug development, highlighting the significance of long-term safety assessments and the potential for exaggerated pharmacology to lead to adverse outcomes.

References

- 1. Animal pharmacology of reversible antagonism of the gastric acid pump, compared to standard antisecretory principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. New and Future Drug Development for Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gut.bmj.com [gut.bmj.com]

- 6. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by this compound, an insurmountable histamine H2-receptor blocking drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antisecretory profile of action of the H2-receptor antagonists, famotidine, this compound, ranitidine and L-643,441 on the rat isolated gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Utility of hepatocytes to model species differences in the metabolism of this compound and to predict pharmacokinetic parameters in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 13. Lavoltidine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Cellular Pathways Affected by Loxtidine Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxtidine is a potent and long-acting insurmountable antagonist of the histamine H2 receptor. Its primary pharmacological effect is the profound and sustained inhibition of gastric acid secretion. This activity leads to a cascade of physiological responses, including a significant increase in plasma gastrin levels, which in turn stimulates the proliferation of enterochromaffin-like (ECL) cells in the gastric mucosa. In preclinical studies involving rodents, long-term administration of this compound has been associated with the development of gastric carcinoid tumors, a consequence attributed to the trophic effects of sustained hypergastrinemia. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its interaction with the histamine H2 receptor and the downstream consequences of its insurmountable antagonism. We present available quantitative data, detailed experimental protocols for assessing this compound's effects, and visual representations of the key signaling pathways and physiological responses.

Introduction

This compound is a member of the H2-receptor antagonist class of drugs, which are known to block the action of histamine on parietal cells in the stomach, thereby reducing gastric acid production.[1] Unlike competitive antagonists such as cimetidine and ranitidine, this compound exhibits an insurmountable mechanism of action, leading to a prolonged and not easily reversible blockade of the H2 receptor.[2][3] This unique pharmacological profile results in a more sustained elevation of gastric pH. The profound and long-lasting achlorhydria induced by this compound triggers a feedback loop that results in hypergastrinemia.[4] Gastrin, a key regulator of gastric mucosal cell growth, subsequently induces hyperplasia of ECL cells.[4][5] This guide will explore the cellular and molecular sequelae of this compound administration, from receptor engagement to downstream physiological and pathological changes.

Core Cellular Pathway: Histamine H2 Receptor Signaling

The primary molecular target of this compound is the histamine H2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway activated by histamine binding to the H2 receptor is the Gs-alpha pathway.

-

Activation: Upon histamine binding, the H2 receptor undergoes a conformational change, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gs-alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[6]

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, culminating in the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid from parietal cells.

There is also evidence suggesting that H2 receptors can couple to other signaling pathways, such as the Protein Kinase C (PKC) pathway, indicating the potential for biased agonism where a ligand might differentially modulate these pathways.[8] However, the specific effects of this compound on these alternative pathways have not been elucidated.

Signaling Pathway Diagram

Caption: Canonical Histamine H2 Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data regarding the pharmacological effects of this compound administration.

Table 1: Effect of this compound on Gastric Acid Secretion and pH in Humans

| Dosage | Reduction in Nocturnal Acid Secretion (%) | Increase in Median 24-hour Intragastric pH |

| 20 mg | 91% | 1.6 to 4.1 |

| 40 mg | 97% | 1.6 to 5.4 |

| 80 mg | 95% | 1.6 to 5.5 |

| 40 mg (twice daily) | Virtually anacid throughout 24 hours | Not specified |

| Data from a study in healthy volunteers.[9] |

Table 2: Trophic Effects of Long-term this compound Treatment in Rats (5 months)

| Parameter | % Increase Compared to Control | p-value |

| Whole Stomach Weight | 12.7% | p = 0.016 |

| Oxyntic Mucosa Weight | 27.5% | p = 0.006 |

| Total Oxyntic Mucosal Protein Content | 28.7% | p = 0.058 |

| Total Mucosal Cell Number | 11.9% | Not Significant |

| Parietal Cell Number | 24.1% | Not Significant |

| Enterochromaffin-like (ECL) Cell Number | Pronounced and Significant Increase | Not specified |

| Histidine Decarboxylase Activity | Pronounced and Significant Increase | Not specified |

| Oxyntic Mucosal Histamine Content | Pronounced and Significant Increase | Not specified |

| Data from a study in Sprague-Dawley rats.[4][10] |

Table 3: Incidence of Gastric Carcinoid Tumors in Rats after Long-term this compound Administration (116 weeks)

| Daily Dosage | Number of Rats with Tumors / Total Rats |

| 50 mg/kg | 11 / (number not specified) |

| 185 mg/kg | 12 / (number not specified) |

| 685 mg/kg | 11 / (number not specified) |

| Control | 0 / 228 |

| Data from a life-span carcinogenicity study in rats.[11] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of this compound.

Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol is adapted from established methods for assessing gastric acid secretion.[12][13][14][15]

Objective: To quantify the effect of this compound on basal and stimulated gastric acid secretion.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Urethane anesthesia

-

Surgical instruments

-

Perfusion pump

-

pH meter and electrode

-

Saline solution (0.9% NaCl)

-

Histamine (or other secretagogue)

-

This compound

-

0.01 N NaOH for titration

Procedure:

-

Anesthetize rats with urethane.

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus and insert a cannula into the forestomach through an incision in the esophagus.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the perfusate at regular intervals (e.g., 15 minutes).

-

Measure the volume of the collected gastric juice.

-

Determine the acid concentration by titrating an aliquot of the gastric juice with 0.01 N NaOH to a pH of 7.0.

-

After a baseline period of acid secretion is established, administer this compound (intravenously or intraperitoneally).

-

Subsequently, a secretagogue like histamine can be administered to assess the inhibitory effect of this compound on stimulated acid secretion.

-

Continue collecting and analyzing gastric juice samples to determine the magnitude and duration of inhibition.

In Vitro Cyclic AMP (cAMP) Accumulation Assay

This is a general protocol for measuring cAMP levels in cell-based assays, which can be adapted to study the effects of this compound on H2 receptor signaling.[16][17][18]

Objective: To determine the effect of this compound on histamine-stimulated cAMP production in cells expressing the H2 receptor.

Materials:

-

Cell line expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the H2 receptor)

-

Cell culture medium and reagents

-

Histamine

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

-

Multi-well plates

Procedure:

-

Seed the H2 receptor-expressing cells in multi-well plates and culture until they reach the desired confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treat the cells with varying concentrations of this compound or vehicle control for a defined period.

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80) for a short period (e.g., 15-30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay format.

-

Analyze the data to determine the inhibitory effect of this compound on histamine-stimulated cAMP accumulation.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a general method for measuring PKA activity.[19][20][21][22]

Objective: To assess the impact of this compound on the downstream effector of the cAMP pathway, PKA.

Materials:

-

Cell or tissue lysates from samples treated with this compound and/or histamine.

-

PKA activity assay kit (colorimetric or radiometric).

-

PKA-specific substrate.

-

ATP (radiolabeled if using a radiometric assay).

-

Protein quantification assay (e.g., BCA or Bradford).

Procedure:

-

Prepare cell or tissue lysates from control and treated samples.

-

Determine the protein concentration of each lysate.

-

Add equal amounts of protein from each sample to the wells of the assay plate containing a PKA-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the recommended time and temperature to allow for phosphorylation of the substrate by PKA.

-

Stop the reaction and quantify the amount of phosphorylated substrate using the detection method provided in the kit (e.g., a specific antibody for the phosphorylated substrate in an ELISA-based assay).

-

Calculate the PKA activity and compare the results between different treatment groups.

Histological Analysis of Enterochromaffin-like (ECL) Cell Hyperplasia

This protocol describes the methods for assessing changes in ECL cell populations in gastric tissue.[5][23][24][25][26]

Objective: To quantify the extent of ECL cell hyperplasia in response to long-term this compound administration.

Materials:

-

Gastric tissue samples from control and this compound-treated animals.

-

Formalin or other fixatives.

-

Paraffin embedding reagents.

-

Microtome.

-

Glass slides.

-

Antibodies for immunohistochemistry (e.g., anti-chromogranin A, anti-synaptophysin).

-

Staining reagents (e.g., hematoxylin and eosin).

-

Microscope and imaging system.

Procedure:

-

Fix gastric tissue samples in formalin and embed in paraffin.

-

Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.

-

Perform standard hematoxylin and eosin (H&E) staining to visualize the overall morphology of the gastric mucosa.

-

Perform immunohistochemistry using antibodies against ECL cell markers such as chromogranin A or synaptophysin.

-

Examine the stained sections under a microscope.

-

Quantify ECL cell hyperplasia by counting the number of positive cells per unit area or by using a scoring system to assess the degree of linear and nodular hyperplasia.

-

Compare the findings between control and this compound-treated groups.

Logical Relationships and Experimental Workflows

Logical Flow from this compound Administration to ECL Cell Changes

Caption: The cascade of events following this compound administration, leading to ECL cell hyperplasia.

Experimental Workflow for Assessing this compound's Effects

Caption: A typical experimental workflow to characterize the cellular and physiological effects of this compound.

Conclusion

This compound's insurmountable antagonism of the histamine H2 receptor sets in motion a well-defined cascade of cellular and physiological events. The primary affected pathway is the Gs-cAMP-PKA signaling axis in gastric parietal cells, leading to a potent and sustained inhibition of acid secretion. The resulting chronic achlorhydria and subsequent hypergastrinemia drive significant trophic effects on the gastric mucosa, most notably the hyperplasia of ECL cells. While direct quantitative data on this compound's modulation of intracellular signaling molecules like cAMP and PKA are limited, the downstream physiological consequences are well-documented. The provided experimental protocols offer a framework for further investigation into the detailed molecular mechanisms of this compound and other insurmountable H2 receptor antagonists. Understanding these pathways is crucial for the development of safer and more effective therapies for acid-related disorders and for contextualizing the long-term physiological effects of profound acid suppression.

References

- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by this compound, an insurmountable histamine H2-receptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the trophic effect of longterm treatment with the histamine H2 receptor antagonist this compound on rat oxyntic mucosa by differential counting of dispersed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastric ECL-cell hyperplasia and carcinoids in rodents following chronic administration of H2-antagonists SK&F 93479 and oxmetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of histamine H1 and H2 receptors in the regulation of STAT-1 phosphorylation: inverse agonism exhibited by the receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound, a new histamine H2-receptor antagonist, on 24-hour gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the trophic effect of longterm treatment with the histamine H2 receptor antagonist this compound on rat oxyntic mucosa by differential counting of dispersed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of long lasting unsurmountable histamine H2 blockade and gastric carcinoid tumours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gastric acid response to acute exposure to hypergravity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. arborassays.com [arborassays.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 22. Kinase Activity Assays [promega.sg]

- 23. researchgate.net [researchgate.net]

- 24. Hypergastrinemia Expands Gastric ECL Cells Through CCK2R+ Progenitor Cells via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mypathologyreport.ca [mypathologyreport.ca]

- 26. Hyperplastic proliferations of the ECL cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding Affinity of Loxtidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine is a potent and selective histamine H2-receptor antagonist characterized by its "unsurmountable" antagonism.[1][2] This property, which distinguishes it from competitive antagonists like cimetidine and ranitidine, suggests a complex and prolonged interaction with the H2 receptor, likely involving a very slow dissociation rate.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound's receptor binding affinity, with a focus on its interaction with the histamine H2 receptor. Due to the unique nature of its antagonism, this guide also delves into the experimental methodologies required to characterize such interactions.

Histamine H2 Receptor Binding Affinity

The insurmountable nature of this compound's antagonism at the histamine H2 receptor means that traditional equilibrium binding constants such as Kᵢ and IC₅₀ are not fully representative of its interaction.[1] These values are typically derived from competition binding assays under equilibrium conditions and are less informative for antagonists that dissociate very slowly or bind in a pseudo-irreversible manner. The key parameter for characterizing the binding of an insurmountable antagonist like this compound is the dissociation rate constant (kₒff).

Table 1: Summary of this compound's Histamine H2 Receptor Binding Characteristics

| Parameter | Value | Method | Reference |

| Antagonism Type | Unsurmountable | Functional Assays (Inhibition of Gastric Acid Secretion) | [1] |

| Dissociation Rate (kₒff) | Not Quantified | - | - |

Off-Target Receptor Binding Affinity

A thorough understanding of a drug candidate's selectivity is crucial for predicting its potential side effects. However, comprehensive in vitro binding data for this compound against a broad panel of receptors, including muscarinic receptors, is not extensively documented in publicly available literature.

Experimental Protocols

Characterizing the binding of an insurmountable antagonist like this compound requires specialized experimental designs that focus on kinetics rather than equilibrium.

Radioligand Binding Assay for Unsurmountable Antagonists

This protocol is adapted from general principles of studying insurmountable antagonists and is intended as a template that would require optimization for this compound.

Objective: To determine the dissociation rate (kₒff) of this compound from the histamine H2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A suitable radiolabeled H2 receptor antagonist with a relatively fast dissociation rate (e.g., [³H]-tiotidine).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the receptor-expressing cells.

-

Association Phase (Pre-incubation with this compound):

-

Incubate the cell membranes with a saturating concentration of this compound for a sufficient duration to allow for maximal receptor binding. The exact time should be determined empirically.

-

Include a control group with no this compound.

-

-

Wash Step:

-

Centrifuge the membrane suspension to pellet the membranes and remove the supernatant containing unbound this compound.

-

Wash the pellet multiple times with cold assay buffer to thoroughly remove any unbound this compound.

-

-

Dissociation Phase:

-

Resuspend the washed membrane pellets in fresh assay buffer.

-

At time zero (t=0), add the radioligand at a concentration near its Kₑ.

-

At various time points, terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of the radioligand (Total binding - Non-specific binding) against time.

-

The rate of appearance of radioligand binding reflects the rate of this compound dissociation.

-

Fit the data to a one-phase association model to determine the observed association rate constant (kₒb). The dissociation rate constant (kₒff) of this compound can then be calculated.

-

Visualizations

Signaling Pathway of the Histamine H2 Receptor

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining this compound's Dissociation Rate

References

- 1. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by this compound, an insurmountable histamine H2-receptor blocking drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of long lasting unsurmountable histamine H2 blockade and gastric carcinoid tumours in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Abbreviated Clinical Journey of Loxtidine: A Potent H2 Antagonist Derailed by Preclinical Safety Concerns

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loxtidine, also known as lavoltidine (development code AH-23844), emerged in the 1980s as a highly potent and selective histamine H2-receptor antagonist. Developed by Glaxo Wellcome (now GlaxoSmithKline), it was positioned as a promising therapeutic agent for managing acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD). Its mechanism of action, centered on the competitive and insurmountable blockade of histamine H2 receptors on gastric parietal cells, demonstrated significant promise in preclinical and early clinical evaluations for potent and sustained inhibition of gastric acid secretion. However, the clinical development of this compound was ultimately terminated due to significant safety concerns that arose from long-term preclinical studies, specifically the induction of gastric carcinoid tumors in rodents. This guide provides a detailed historical context of this compound's clinical trials, summarizing the available data, experimental protocols, and the pivotal preclinical findings that led to its discontinuation.

Mechanism of Action and Pharmacodynamics